Dosulepin

説明

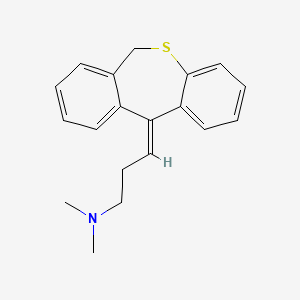

Structure

3D Structure

特性

Key on ui mechanism of action |

By binding to noradrenaline transporter (NAT) and serotonin transporter (SERT) in an equipotent manner and inhibiting the reuptake activity, dosulepin increases the free levels of noradrenaline and 5HT at the synaptic cleft. It is shown that the main metabolite northiaden is a more potent inhibitor of noradrenaline uptake than the parent drug. Dosulepin displays affinity towards α2-adrenoceptors and to a lesser extent, α1-adrenoceptors. Inhibition of presynaptic α2-adrenoceptors by dosulepin facilitates noradrenaline release and further potentiates the antidepressant effects. It also downregulates central β-adrenoceptors by causing a decline in the number of receptors and reduces noradrenaline-induced cyclic AMP formation. Dosulepin binds to 5HT1A and 5HT2A receptors in the cerebral cortex and hippocampus as an antagonist. 5HT1A receptors are autoreceptors that inhibit 5HT release and 5HT2A receptors are Gi/Go-coupled receptors that reduces dopamine release upon activation. Antagonism at 5HT2A receptors may also improve sleep patterns. Dosulepin also binds to muscarinic acetylcholine receptors and causes antimuscarinic side effects such as dry mouth. By acting as an antagonist at histamine type 1 (H1) receptors, dosulepin mediates a sedative effect. Main metabolites northiaden, dothiepin sulphoxide and northiaden sulphoxide may also bind to 5HT, α2 and H1 receptors, although with less affinity compared to the parent drug. |

|---|---|

CAS番号 |

25627-37-6 |

分子式 |

C19H21NS |

分子量 |

295.4 g/mol |

IUPAC名 |

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |

InChIキー |

PHTUQLWOUWZIMZ-GZTJUZNOSA-N |

異性体SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31 |

正規SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |

沸点 |

339.8- 341.6 |

melting_point |

131- 134.6 |

関連するCAS |

897-15-4 (hydrochloride) |

溶解性 |

Partly miscible |

蒸気圧 |

4.3X10-7 mm Hg @ 25 °C /Estimated/ |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Dosulepin on Serotonin Transporters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dosulepin, a tricyclic antidepressant, exerts its therapeutic effects primarily through the modulation of monoaminergic neurotransmission. This technical guide provides a comprehensive examination of the core mechanism of action of this compound, with a specific focus on its interaction with the serotonin transporter (SERT). This document details the binding affinities of this compound and its primary active metabolite, northiaden, for SERT, as well as for the norepinephrine transporter (NET) and the dopamine transporter (DAT). Detailed experimental protocols for assessing these interactions, including radioligand binding assays and synaptosomal uptake assays, are provided. Furthermore, the downstream signaling pathways affected by this compound's inhibition of SERT are elucidated and visualized. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular pharmacology.

Introduction

This compound, also known as dothiepin, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1][2] Like other TCAs, its primary mechanism of action involves the inhibition of the reuptake of monoamine neurotransmitters from the synaptic cleft.[2][3] This guide will provide an in-depth analysis of this compound's interaction with the serotonin transporter (SERT), a key target in its antidepressant activity.

Quantitative Data: Binding Affinities of this compound and Northiaden

The therapeutic efficacy of this compound is attributed to its ability to block the reuptake of serotonin and norepinephrine by binding to their respective transporters.[1] The primary active metabolite of this compound, northiaden (desmethylthis compound), also contributes significantly to its pharmacological profile. The binding affinities (Ki) of this compound and northiaden for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are summarized in the table below. Lower Ki values indicate a stronger binding affinity.

| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| This compound | 46.7 | 18.2 | > 10,000 |

| Northiaden | 110 | 4.6 | > 10,000 |

Data presented as mean values from cited literature.

As the data indicates, this compound exhibits a strong and roughly equipotent affinity for both SERT and NET. Its active metabolite, northiaden, shows a significantly higher affinity for NET compared to SERT. Both compounds have a notably low affinity for DAT.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with serotonin transporters.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor or transporter.

Objective: To quantify the affinity of this compound and its metabolites for the serotonin transporter (SERT).

Materials:

-

HEK293 cells stably expressing human SERT

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand (e.g., [³H]citalopram or [³H]paroxetine)

-

Unlabeled competitor (this compound, northiaden, or a known high-affinity SERT ligand for non-specific binding determination)

-

Scintillation cocktail

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells expressing human SERT to confluency.

-

Harvest cells and centrifuge at low speed.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd value), and the membrane preparation.

-

Non-specific Binding: Add a high concentration of an unlabeled high-affinity SERT ligand, the fixed concentration of radioligand, and the membrane preparation.

-

Competitive Binding: Add serial dilutions of the test compound (this compound or northiaden), the fixed concentration of radioligand, and the membrane preparation.

-

Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals.

Objective: To determine the functional potency of this compound and its metabolites in inhibiting serotonin uptake.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

Sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Krebs-Ringer buffer (or similar physiological salt solution)

-

Radiolabeled neurotransmitter (e.g., [³H]serotonin)

-

Test compounds (this compound, northiaden)

-

Known selective serotonin reuptake inhibitor (SSRI) for control (e.g., fluoxetine)

-

Scintillation cocktail and counter

Methodology:

-

Synaptosome Preparation:

-

Dissect the desired brain region from a rat and homogenize it in ice-cold sucrose buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g) for 20 minutes to pellet the crude synaptosomal fraction.

-

Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound (this compound or northiaden) or a vehicle control for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]serotonin.

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) during which uptake is linear.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the percentage inhibition of serotonin uptake for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage inhibition as a function of the test compound concentration to determine the IC50 value.

-

Downstream Signaling Pathways

The inhibition of SERT by this compound leads to an accumulation of serotonin in the synaptic cleft, which in turn activates various postsynaptic serotonin receptors. The prolonged activation of these receptors, particularly G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events that are believed to underlie the therapeutic effects of antidepressants.

A key downstream signaling pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of target genes, including Brain-Derived Neurotrophic Factor (BDNF). BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity.

Another important pathway involves the activation of extracellular signal-regulated kinase (ERK). The activation of certain serotonin receptors can lead to the activation of the ERK signaling cascade, which can also contribute to the phosphorylation and activation of CREB and other transcription factors involved in neuroplasticity.

Conclusion

This compound is a potent inhibitor of both the serotonin and norepinephrine transporters, with a significantly lower affinity for the dopamine transporter. Its mechanism of action on SERT involves competitive binding, leading to increased synaptic serotonin levels. This, in turn, activates downstream signaling pathways, including the PKA-CREB-BDNF and ERK pathways, which are implicated in the long-term neuroplastic changes associated with the therapeutic effects of antidepressants. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of the molecular pharmacology of this compound and other TCAs. A thorough understanding of these mechanisms is crucial for the development of novel and more targeted antidepressant therapies.

References

The Pharmacodynamic Profile of Dosulepin and Its Metabolites: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosulepin, a tricyclic antidepressant (TCA), has a well-established, albeit complex, pharmacodynamic profile. Its therapeutic effects, primarily in the treatment of depressive disorders, are attributed to its interactions with a range of neurotransmitter systems. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound and its principal active metabolites: northiaden, this compound-S-oxide, and northiaden-S-oxide. The information is presented to facilitate research, drug development, and a comprehensive understanding of its mechanism of action.

This compound undergoes extensive metabolism in the liver, primarily through N-demethylation to form northiaden (desmethylthis compound) and S-oxidation to form this compound-S-oxide. Northiaden can be further metabolized to northiaden-S-oxide. While northiaden is a pharmacologically active metabolite, the S-oxide metabolites are considered to have significantly reduced activity.

Core Mechanism of Action: Monoamine Reuptake Inhibition

This compound's primary antidepressant effect is believed to stem from its ability to inhibit the reuptake of the monoamine neurotransmitters norepinephrine (noradrenaline) and serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[1][2][3] By blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT), this compound increases the concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1][2]

The principal active metabolite, northiaden, is a more potent inhibitor of norepinephrine reuptake than the parent compound, this compound. In contrast, the S-oxide metabolites, this compound-S-oxide and northiaden-S-oxide, exhibit markedly reduced activity at these transporters.

Receptor Binding Profile

In addition to its effects on neurotransmitter reuptake, this compound and its active metabolite northiaden interact with a variety of postsynaptic receptors, contributing to both their therapeutic effects and side-effect profile. These include antagonist activity at histamine H1, α1-adrenergic, serotonin 5-HT2, and muscarinic acetylcholine receptors.

Quantitative Data: Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and northiaden for various neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity.

| Target | This compound (Ki, nM) | Northiaden (Ki, nM) | Species |

| Transporters | |||

| SERT | 8.6 - 78 | 192 | Human/Rat |

| NET | 15 - 47 | 8.6 | Human/Rat |

| Receptors | |||

| 5-HT1A | 4,004 | 2,623 | Rat |

| 5-HT2A | 152 | 141 | Rat |

| α1-Adrenergic | 419 | 950 | Rat |

| α2-Adrenergic | 2,400 | ND | Human |

| Histamine H1 | 3.6 - 4 | 25 | Human/Rat |

| Muscarinic (mACh) | 25 - 26 | 110 | Human/Rat |

| M1 | 18 | ND | Human |

| M2 | 109 | ND | Human |

| M3 | 38 | ND | Human |

| M4 | 61 | ND | Human |

| M5 | 92 | ND | Human |

ND: Not Determined. Data compiled from various sources.

Quantitative Data: Inhibition of Transporter Activity (IC50, M)

The following table presents the half-maximal inhibitory concentrations (IC50) for this compound and its metabolites against [3H]imipramine binding (an indicator of SERT binding) and serotonin uptake.

| Compound | [3H]Imipramine Binding (IC50, M) | [14C]Serotonin Uptake Inhibition |

| This compound | 2.8 x 10-6 | Potent inhibitor |

| Northiaden | 5.0 x 10-6 | Inhibitor |

| This compound-S-oxide | 3.2 x 10-5 | Weak inhibitor |

| Northiaden-S-oxide | 4.0 x 10-5 | Weak inhibitor |

Data from Fulton A, et al. (1982). The inhibition of serotonin uptake was found to be competitive for all compounds.

Experimental Protocols

The quantitative data presented in this guide are derived from in vitro experiments, primarily radioligand binding assays and neurotransmitter reuptake assays.

Radioligand Binding Assay (General Protocol)

This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Tissue Preparation: Brain tissue from a suitable species (e.g., rat or human post-mortem tissue) is homogenized in a buffered solution to create a membrane preparation containing the receptors of interest.

-

Incubation: The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [3H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (this compound or its metabolites).

-

Separation: The incubation is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Neurotransmitter Reuptake Assay (General Protocol)

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing the relevant transporter.

Methodology:

-

Preparation of Synaptosomes or Cells: Synaptosomes (resealed nerve terminals) are prepared from brain tissue, or cell lines stably expressing the transporter of interest (e.g., SERT or NET) are cultured.

-

Incubation: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter (e.g., [14C]serotonin) in the presence of varying concentrations of the test compound.

-

Termination of Uptake: The uptake process is stopped, often by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Conclusion

The pharmacodynamic profile of this compound is characterized by its dual inhibition of serotonin and norepinephrine reuptake, with its active metabolite, northiaden, showing a preference for norepinephrine transporter inhibition. Furthermore, this compound and northiaden exhibit significant antagonist activity at several other receptors, which contributes to their overall clinical effects and side-effect profile. The S-oxide metabolites are of minimal pharmacological significance. This in-depth technical guide provides a comprehensive overview of the available quantitative data and experimental methodologies to aid in the ongoing research and development of antidepressant therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Effects of Antidepressants and Their Metabolites on Reuptake of Biogenic Amines and on Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

Dosulepin's Affinity for H1 and 5-HT2A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosulepin, a tricyclic antidepressant, exerts its therapeutic effects and side-effect profile through its interaction with a variety of neurotransmitter receptors. This technical guide provides an in-depth analysis of the binding affinity of this compound for two key receptors: the histamine H1 receptor (H1R) and the serotonin 5-HT2A receptor (5-HT2AR). Understanding these interactions is crucial for elucidating the drug's mechanism of action, predicting its clinical effects, and guiding the development of novel therapeutics with improved selectivity. This compound is known to act as an antagonist at both H1 and 5-HT2A receptors[1][2].

Quantitative Receptor Binding Affinity

The binding affinity of this compound for the H1 and 5-HT2A receptors is typically quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | Histamine H1 | 1.1 | [3] |

| This compound | Serotonin 5-HT2A | 13 | [3] |

Experimental Protocols: Radioligand Binding Assays

General Principles

Competitive radioligand binding assays measure the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Receptor Binding Assay

Detailed Methodology for H1 Receptor Binding Assay

1. Receptor Source:

-

Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., human cortex).

2. Radioligand:

-

[³H]Mepyramine (a selective H1 receptor antagonist) at a concentration at or below its Kd.

3. Test Compound:

-

This compound hydrochloride dissolved and serially diluted in an appropriate buffer.

4. Assay Buffer:

-

Typically 50 mM Tris-HCl, pH 7.4.

5. Incubation:

-

Receptor membranes, [³H]mepyramine, and varying concentrations of this compound are incubated in a 96-well plate.

-

Incubation is typically carried out at room temperature for 60-120 minutes to reach equilibrium.

6. Non-specific Binding Determination:

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin or unlabeled mepyramine) to determine non-specific binding.

7. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

8. Detection and Analysis:

-

The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 of this compound, which is subsequently converted to the Ki value.

Detailed Methodology for 5-HT2A Receptor Binding Assay

1. Receptor Source:

-

Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from brain tissue (e.g., rat or human frontal cortex).

2. Radioligand:

-

[³H]Ketanserin (a selective 5-HT2A receptor antagonist) at a concentration at or below its Kd.

3. Test Compound:

-

This compound hydrochloride dissolved and serially diluted in an appropriate buffer.

4. Assay Buffer:

-

Typically 50 mM Tris-HCl, pH 7.4, sometimes containing additional ions like MgCl2.

5. Incubation:

-

Receptor membranes, [³H]ketanserin, and varying concentrations of this compound are incubated in a 96-well plate.

-

Incubation is typically carried out at room temperature for 60 minutes.

6. Non-specific Binding Determination:

-

A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 1 µM ketanserin or spiperone) to determine non-specific binding.

7. Separation of Bound and Free Radioligand:

-

The separation procedure is similar to the H1 receptor assay, involving rapid filtration through glass fiber filters and washing with ice-cold buffer.

8. Detection and Analysis:

-

Radioactivity is quantified using a liquid scintillation counter.

-

IC50 and Ki values for this compound are determined through non-linear regression analysis of the specific binding data.

Signaling Pathways

This compound's antagonism at H1 and 5-HT2A receptors blocks the downstream signaling cascades initiated by their respective endogenous ligands, histamine and serotonin. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.

H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

5-HT2A Receptor Signaling Pathway

Similarly, the binding of serotonin to the 5-HT2A receptor activates the Gq/11-PLC pathway, resulting in the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).

Conclusion

This compound exhibits high affinity for both the histamine H1 and serotonin 5-HT2A receptors, with a particularly potent antagonism at the H1 receptor. The methodologies outlined in this guide provide a framework for the in vitro characterization of this compound's binding profile. A thorough understanding of these receptor interactions and their downstream signaling pathways is fundamental for the rational design and development of next-generation therapeutics with optimized efficacy and safety profiles.

References

A Comprehensive Technical Guide to the Pharmacokinetic Profile of Dosulepin in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosulepin (formerly known as dothiepin) is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression and anxiety-related disorders. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its development and for predicting its therapeutic window and potential toxicity. This technical guide provides an in-depth overview of the preclinical pharmacokinetics of this compound in various animal models, presenting available quantitative data, detailed experimental methodologies, and visualizations of key processes to aid researchers in their understanding and future studies.

Pharmacokinetic Profile of this compound

This compound is readily absorbed from the small intestine and undergoes extensive first-pass metabolism in the liver. Its high lipid solubility allows it to effectively cross the blood-brain barrier. The primary metabolic pathways involve N-demethylation and S-oxidation, leading to the formation of its main metabolites: northiaden (desmethylthis compound) and this compound S-oxide.[1][2] These metabolites, particularly northiaden, also possess pharmacological activity and contribute to the overall therapeutic effect of this compound.[1] Excretion of this compound and its metabolites occurs primarily through the kidneys, with a smaller portion eliminated via the feces.[2]

Data Presentation: Pharmacokinetic Parameters in Preclinical Models

While comprehensive quantitative data for this compound in preclinical animal models is limited in publicly available literature, the following tables summarize the available information to facilitate comparison. It is important to note that some of the available data pertains to deuterated this compound, which may exhibit an altered pharmacokinetic profile compared to the parent compound.

Table 1: Pharmacokinetic Parameters of Deuterated this compound Following Oral Administration in Male Wistar Rats and Male Swiss Albino Mice

| Parameter | Male Wistar Rats | Male Swiss Albino Mice |

| Cmax (Maximum Plasma Concentration) | Increased | Increased |

| t½ (Elimination Half-life) | Increased | Increased |

| AUC (Area Under the Curve) | Increased | Increased |

Source: Data extrapolated from a study on deuterated tricyclic antidepressants. Specific numerical values were not provided in the abstract.

Note: The study indicated that deuteration of the methyl groups at metabolically active sites led to improved pharmacokinetic parameters, suggesting that the parent, non-deuterated compound would likely have lower Cmax, a shorter t½, and a smaller AUC.

Further research is required to establish a complete and comparative quantitative pharmacokinetic profile of unchanged this compound and its primary metabolites across different preclinical species.

Experimental Protocols

Detailed experimental protocols for preclinical pharmacokinetic studies of this compound are not extensively reported. However, based on standard methodologies for similar compounds, the following sections outline the likely procedures employed.

Animal Models

-

Rats: Male Wistar rats are a common choice for pharmacokinetic studies.

-

Mice: Male Swiss albino mice are frequently used in preclinical drug development.

-

Dogs: Beagle dogs are often used in later-stage preclinical studies due to their physiological similarities to humans.

Drug Administration

Oral Administration: For oral dosing studies, this compound hydrochloride is typically dissolved in a suitable vehicle, such as sterile water or saline. Administration is performed via oral gavage, with the volume adjusted based on the animal's body weight.

Intravenous Administration: For intravenous (IV) administration, this compound hydrochloride is dissolved in a sterile vehicle suitable for injection. The solution is administered, typically into a tail vein in rodents or a cephalic vein in dogs, over a defined period to ensure complete delivery.

Sample Collection

Blood samples are collected at predetermined time points following drug administration. For rodents, blood is often collected via the tail vein or through terminal cardiac puncture. In dogs, blood is typically drawn from the cephalic or jugular vein. The collected blood is then processed to obtain plasma, which is stored frozen until analysis.

Bioanalytical Method: HPLC for Plasma Sample Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying this compound and its metabolites in plasma.

Sample Preparation: Liquid-Liquid Extraction

-

To a known volume of plasma, an internal standard is added.

-

The plasma is then alkalinized, typically with a sodium hydroxide solution.

-

An organic solvent, such as a mixture of heptane and isoamyl alcohol (e.g., 99:1 v/v), is added to the plasma sample.

-

The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the aqueous and organic layers.

-

The organic layer, containing this compound and its metabolites, is transferred to a clean tube.

-

The solvent is evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the HPLC mobile phase for analysis.

Chromatographic Conditions (Illustrative Example):

-

Column: A reverse-phase C18 column is often suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile), with potential additives like perchloric acid and trichloroacetic acid to improve peak shape.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230 nm.

-

Retention Time: The retention time for this compound under these conditions would be determined during method development.

Visualizations: Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

The metabolism of this compound primarily occurs in the liver and involves N-demethylation and S-oxidation. The cytochrome P450 (CYP) isoenzymes, particularly CYP2C9 and CYP2C19, are implicated in its metabolism.

Experimental Workflow for a Preclinical Pharmacokinetic Study

This diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of this compound.

Conclusion

This technical guide provides a summary of the available information on the preclinical pharmacokinetic profile of this compound. While a general understanding of its absorption, distribution, metabolism, and excretion exists, there is a notable lack of comprehensive quantitative data in commonly studied animal models such as rats, mice, and dogs. The provided experimental protocols are based on standard practices and should be adapted and validated for specific study needs. The visualizations of the metabolic pathway and a typical experimental workflow offer a clear overview of these critical processes. Further research is warranted to generate robust and comparative pharmacokinetic data for this compound and its metabolites in preclinical species to better inform its clinical use and development.

References

The Metabolic Fate of Dosulepin: An In-depth Technical Guide to N-demethylation and S-oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosulepin (also known as dothiepin) is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depression. Understanding its metabolic pathways is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy and safety. This technical guide provides a detailed overview of the primary metabolic transformations of this compound, focusing on N-demethylation and S-oxidation. It includes quantitative data, detailed experimental protocols, and visualizations to support further research and drug development efforts.

This compound undergoes extensive first-pass metabolism in the liver, with N-demethylation and S-oxidation being the principal routes of biotransformation.[1] These processes lead to the formation of several key metabolites, some of which are pharmacologically active.

Metabolic Pathways of this compound

The metabolism of this compound primarily involves two key enzymatic reactions:

-

N-demethylation: This reaction involves the removal of a methyl group from the tertiary amine on the propylidene side chain. This process is a common metabolic pathway for many tricyclic antidepressants.[2]

-

S-oxidation: This reaction involves the oxidation of the sulfur atom within the dibenzothiepine ring structure.

These primary reactions can occur independently or sequentially, leading to a profile of metabolites. The main metabolites identified are:

-

Northiaden (Desmethylthis compound): The product of N-demethylation. This is a major active metabolite.[3]

-

This compound S-oxide: The product of S-oxidation.

-

Northiaden S-oxide: A secondary metabolite that has undergone both N-demethylation and S-oxidation.[3]

These metabolites can also undergo further biotransformation, including glucuronic acid conjugation, to facilitate their excretion.[3]

Visualization of Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of this compound.

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the pharmacokinetics of this compound and its primary metabolites.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites

| Compound | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-life (t½) |

| This compound | 37.6 ng/mL (after 25mg dose) | 2.18 hours | 20.4 hours |

| Northiaden | - | - | - |

| This compound S-oxide | - | - | - |

| Northiaden S-oxide | - | - | - |

Note: Specific Cmax and Tmax values for the metabolites are not well-documented in publicly available literature.

Enzymes Involved in this compound Metabolism

The biotransformation of this compound is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver. While the specific isozymes responsible for this compound metabolism have not been definitively elucidated in all cases, data from related tricyclic antidepressants, such as doxepin, provide strong evidence for the involvement of certain CYPs.

-

N-demethylation: Studies on doxepin, a structurally similar TCA, have shown that CYP2D6 and CYP2C19 are major contributors to its N-demethylation. It is highly probable that these enzymes also play a significant role in the N-demethylation of this compound. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug clearance and response.

-

S-oxidation: The S-oxidation of various xenobiotics is known to be catalyzed by both CYP enzymes and Flavin-containing monooxygenases (FMOs) . While the specific contributions of these enzyme families to this compound S-oxidation require further investigation, it is plausible that both pathways are involved. FMOs are another important class of phase I drug-metabolizing enzymes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the metabolic pathways of this compound.

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound formed by the mixed-function oxidase system present in human liver microsomes.

Materials:

-

This compound hydrochloride

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or Methanol (MeOH) for quenching the reaction

-

Internal standard (IS) for analytical quantification (e.g., a structurally related compound not present in the incubation)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

-

In a microcentrifuge tube, add phosphate buffer, the NADPH regenerating system, and the HLM suspension.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

-

Initiation of the Metabolic Reaction:

-

Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

-

Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60 minutes).

-

-

Termination of the Reaction:

-

At each time point, terminate the reaction by adding a volume of cold acetonitrile or methanol (typically 2-3 times the incubation volume) containing the internal standard.

-

Vortex the mixture vigorously to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixture at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a well plate for analysis.

-

The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity if necessary.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples using a validated LC-MS/MS method to separate and quantify this compound and its metabolites.

-

Metabolite identification is typically achieved by comparing the retention times and mass fragmentation patterns with those of authentic reference standards, if available, or by high-resolution mass spectrometry for structural elucidation.

-

Protocol 2: CYP450 Reaction Phenotyping for this compound Metabolism

This protocol aims to identify the specific CYP isozymes responsible for the N-demethylation and S-oxidation of this compound. This can be achieved using two primary approaches: recombinant human CYP enzymes and chemical inhibition in HLMs.

A. Recombinant Human CYP Enzyme Approach

Materials:

-

Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4, etc.) co-expressed with NADPH-cytochrome P450 reductase.

-

This compound hydrochloride

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Other materials as listed in Protocol 1.

Procedure:

-

Follow the general incubation procedure outlined in Protocol 1.

-

Instead of using pooled HLMs, perform separate incubations for each recombinant CYP isozyme.

-

Incubate this compound with each individual recombinant CYP enzyme in the presence of the NADPH regenerating system.

-

Terminate the reactions and process the samples as described previously.

-

Analyze the formation of northiaden and this compound S-oxide in each incubation mixture by LC-MS/MS.

-

The CYP isozymes that produce the highest amounts of the respective metabolites are identified as the primary enzymes involved in those pathways.

B. Chemical Inhibition Approach in HLMs

Materials:

-

Pooled human liver microsomes (HLMs)

-

Specific chemical inhibitors for different CYP isozymes (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, ketoconazole for CYP3A4).

-

All other materials as listed in Protocol 1.

Procedure:

-

Follow the general incubation procedure outlined in Protocol 1.

-

In separate incubation tubes, pre-incubate the HLMs with a specific CYP inhibitor at a concentration known to be selective for its target enzyme for a defined period before adding this compound.

-

A control incubation without any inhibitor should be run in parallel.

-

Initiate the metabolic reaction by adding this compound and incubate for a fixed time.

-

Terminate the reactions, process the samples, and analyze for the formation of northiaden and this compound S-oxide.

-

A significant reduction in the formation of a metabolite in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is involved in that metabolic pathway.

Visualization of Experimental Workflow

The following diagram outlines a general workflow for the identification of drug metabolites.

Conclusion

The metabolism of this compound is a complex process dominated by N-demethylation and S-oxidation, leading to the formation of active and inactive metabolites. A thorough understanding of these pathways, the enzymes involved, and the quantitative aspects of metabolite formation is essential for optimizing the therapeutic use of this compound and for the development of new chemical entities with improved metabolic profiles. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricacies of this compound metabolism. Future research should focus on definitively identifying the specific CYP and FMO isozymes involved and on obtaining more precise quantitative data on the relative contributions of each metabolic pathway to the overall clearance of this compound.

References

- 1. An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. This compound | C19H21NS | CID 5284550 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Dosulepin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Dosulepin Hydrochloride, a tricyclic antidepressant. The information compiled herein is intended to support research and development activities by providing detailed experimental protocols, quantitative data, and process visualizations.

Synthesis Pathway Overview

The synthesis of this compound hydrochloride is a multi-step process commencing with the preparation of the key intermediate, dibenzo[b,e]thiepin-11(6H)-one. This intermediate subsequently undergoes a Grignard reaction, followed by dehydration and salt formation to yield the final active pharmaceutical ingredient (API).

Figure 1: Overall synthesis pathway of this compound Hydrochloride.

Experimental Protocols

Synthesis of Dibenzo[b,e]thiepin-11(6H)-one (Intermediate I)

The synthesis of the pivotal intermediate, dibenzo[b,e]thiepin-11(6H)-one, is achieved through the cyclization of 2-(phenylthiomethyl)benzoic acid.[1]

Reaction:

Protocol:

-

2-(Phenylthiomethyl)benzoic acid is heated with polyphosphoric acid at 115°C.[1]

-

The reaction mixture is stirred at this temperature for a specified duration to ensure complete cyclization.

-

Upon completion, the reaction mixture is cooled and poured onto ice water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Parameter | Value | Reference |

| Starting Material | 2-(Phenylthiomethyl)benzoic acid | [1] |

| Reagent | Polyphosphoric Acid | [1] |

| Temperature | 115°C | [1] |

| Yield | 67% |

Synthesis of 11-(3-(Dimethylamino)propyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol (Intermediate II)

This step involves a Grignard reaction between dibenzo[b,e]thiepin-11(6H)-one and a Grignard reagent prepared from 3-chloro-N,N-dimethylpropylamine.

Reaction:

Protocol:

-

Magnesium turnings are activated in toluene with a small amount of iodine and methyl iodide at 75°C.

-

A solution of 3-chloro-N,N-dimethylpropylamine in toluene is added slowly to the activated magnesium.

-

A solution of dibenzo[b,e]thiepin-11(6H)-one in toluene is then added to the prepared Grignard reagent.

-

The reaction mixture is maintained at 65°C for 2 hours.

-

The reaction is quenched by the slow addition of concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic phases are dried and concentrated to yield the product.

| Parameter | Value | Reference |

| Starting Material | Dibenzo[b,e]thiepin-11(6H)-one | |

| Reagent | 3-Chloro-N,N-dimethylpropylamine, Magnesium | |

| Solvent | Toluene, THF (catalytic) | |

| Temperature | 65°C | |

| Reaction Time | 2 hours |

Synthesis of this compound (Free Base) and Conversion to this compound Hydrochloride

The final steps involve the dehydration of the tertiary alcohol intermediate to form the exocyclic double bond of the this compound free base, followed by salt formation with hydrochloric acid.

Reaction:

Protocol:

-

The crude 11-(3-(dimethylamino)propyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol obtained from the previous step is treated with concentrated hydrochloric acid.

-

The mixture is stirred for 1 hour to facilitate dehydration.

-

The aqueous phase containing the hydrochloride salt is separated.

-

The aqueous phase is then basified to precipitate the this compound free base, which can be extracted with an organic solvent.

-

To form the hydrochloride salt, the free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid (e.g., ethanolic HCl).

-

The resulting precipitate of this compound hydrochloride is collected by filtration.

| Parameter | Value | Reference |

| Starting Material | 11-(3-(Dimethylamino)propyl)-6,11-dihydrodibenzo[b,e]thiepin-11-ol | |

| Reagent | Concentrated Hydrochloric Acid | |

| Overall Yield (from ketone) | ~89% |

Purification of this compound Hydrochloride

High purity of the final API is critical. Recrystallization is a common and effective method for the purification of this compound hydrochloride.

Figure 2: General workflow for the purification of this compound Hydrochloride by recrystallization.

Protocol:

-

The crude this compound hydrochloride is dissolved in a minimal amount of a hot solvent mixture, such as ethanol-ether.

-

The hot solution is allowed to cool slowly to room temperature, promoting the formation of well-defined crystals.

-

The mixture is then cooled further in an ice bath to maximize the yield of the purified product.

-

The crystals are collected by vacuum filtration.

-

The collected crystals are washed with a small amount of cold solvent to remove any residual impurities.

-

The purified this compound hydrochloride is then dried under vacuum to remove any remaining solvent.

| Parameter | Value | Reference |

| Purification Method | Recrystallization | |

| Solvent System | Ethanol-Ether | |

| Melting Point (Purified) | 218-221°C |

Quality Control and Analytical Methods

The purity of this compound hydrochloride and the progress of the reactions can be monitored by various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method.

Typical HPLC Conditions:

| Parameter | Condition 1 | Condition 2 |

| Column | Xterra C18 (4.6x150mm, 5µ) | Phenomenex Luna C18 (150 x 4.6 mm, 5µm) |

| Mobile Phase | Water (100% v/v) | Acetonitrile: Disodium hydrogen phosphate (pH 3.0) (70:30 V/V) |

| Flow Rate | 1.0 ml/min | 1.0 ml/min |

| Detection | 230 nm | 212 nm |

| Retention Time | ~2.1 min | ~3.0 min |

| Reference |

This guide provides a foundational understanding of the synthesis and purification of this compound hydrochloride. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety standards.

References

A Comprehensive Structural and Thioanalogue Analysis of Dosulepin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dosulepin, a tricyclic antidepressant, is a sulfur-containing analogue of amitriptyline. This technical guide provides a detailed structural analysis of this compound and a comparative evaluation of its properties against its close oxygen-containing analogue, doxepin. The document encompasses a thorough examination of their physicochemical properties, spectroscopic signatures, and pharmacological activities. Detailed experimental protocols for synthesis, purification, and analysis are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds for research and drug development purposes.

Introduction

This compound, chemically known as (3E)-3-(6H-dibenzo[b,e]thiepin-11-ylidene)-N,N-dimethylpropan-1-amine, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of depressive disorders.[1][2] Its structure is characterized by a dibenzothiepine ring system, distinguishing it from other TCAs like amitriptyline, of which it is a thio derivative.[1] The presence of the sulfur atom in the central ring significantly influences its conformational flexibility and electronic properties, which in turn affect its pharmacological profile.

This guide focuses on a comparative structural and properties analysis between this compound and its corresponding oxygen analogue, doxepin. Doxepin shares the same fundamental tricyclic structure but incorporates an oxygen atom in place of sulfur in the central ring. This substitution provides a valuable opportunity to study the impact of the heteroatom on the molecule's overall characteristics. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Structural Analysis

The core of this compound and doxepin consists of a seven-membered central ring fused to two benzene rings. The key structural difference lies in the heteroatom within this central ring: sulfur in this compound and oxygen in doxepin. This seemingly minor change has significant implications for the geometry and electronic distribution of the molecule.

Physicochemical Properties

The nature of the heteroatom in the central ring influences the physicochemical properties of this compound and doxepin, which in turn affect their pharmacokinetic profiles, such as absorption, distribution, metabolism, and excretion.

| Property | This compound | Doxepin |

| Molecular Formula | C₁₉H₂₁NS | C₁₉H₂₁NO |

| Molecular Weight | 295.44 g/mol | 279.4 g/mol |

| logP | 4.98 | 4.3 |

| pKa (Strongest Basic) | 9.76 | 9.76 |

| Water Solubility | 0.000572 mg/mL | 0.0319 mg/mL |

| Polar Surface Area | 3.24 Ų | 12.47 Ų |

Table 1: Comparison of Physicochemical Properties of this compound and Doxepin.

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and quality control of pharmaceutical compounds. Below is a summary of the key spectroscopic features of this compound and doxepin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of organic molecules.

-

This compound: Specific chemical shift assignments for this compound are not extensively detailed in the available literature.

-

Doxepin: Carbon-13 NMR chemical shifts have been reported for both the Z- and E-isomers of doxepin hydrochloride. These studies indicate that the dibenz[b,e]oxepin ring exists in two conformations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

-

This compound: The mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification and quantification in biological matrices.

-

Doxepin: The electron ionization mass spectrum of doxepin exhibits intense peaks at m/z 58, 165, and 279. LC-MS/MS methods have been developed for the sensitive quantification of doxepin and its metabolites, with protonated precursor to product ion transitions of m/z 280.1→107.0.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

This compound: The FT-IR spectrum of pure this compound shows characteristic asymmetric and symmetric stretching bands for the methyl group in the regions of 2916-2950 cm⁻¹ and 3017-3063 cm⁻¹. A band representing C-S stretching vibrations is observed in the region of 520-530 cm⁻¹.

-

Doxepin: Theoretical studies have calculated the vibrational frequencies for doxepin, with C-O stretching vibrations predicted in the range of 981-1237 cm⁻¹. Experimental IR spectra of doxepin hydrochloride have also been reported.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound and doxepin, compiled from various literature sources.

Synthesis

5.1.1. Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound involves a Grignard reaction.

-

Reaction Scheme:

Caption: Synthesis of this compound via Grignard Reaction.

-

Protocol:

-

Prepare the Grignard reagent, 3-(dimethylamino)propyl magnesium chloride, from 3-chloro-N,N-dimethylpropylamine and magnesium turnings in an appropriate solvent like tetrahydrofuran (THF).

-

In a separate reaction vessel, dissolve 6H-dibenzo[b,e]thiepin-11-one in an anhydrous ether solvent.

-

Slowly add the prepared Grignard reagent to the solution of the ketone at a controlled temperature (e.g., 0 °C).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate alcohol.

-

Dehydrate the intermediate alcohol by treating it with a strong acid (e.g., hydrochloric acid or sulfuric acid) with heating to yield this compound.

-

5.1.2. Synthesis of Doxepin via Wittig Reaction

Doxepin can be synthesized using a Wittig reaction.

-

Reaction Scheme:

Caption: Synthesis of Doxepin via Wittig Reaction.

-

Protocol:

-

Prepare the phosphonium ylide by reacting a suitable phosphonium salt (e.g., (3-(dimethylamino)propyl)triphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent.

-

In a separate flask, dissolve 6,11-dihydrodibenzo[b,e]oxepin-11-one in an anhydrous solvent.

-

Add the ketone solution to the ylide solution at a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate to obtain the crude product.

-

Purification

5.2.1. Recrystallization of this compound Hydrochloride

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through celite.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

5.2.2. Purification of Doxepin by Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude doxepin in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane) to separate doxepin from impurities.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified doxepin.

Analytical Methods

5.3.1. High-Performance Liquid Chromatography (HPLC) for this compound and Doxepin

-

Workflow:

Caption: HPLC Analysis Workflow.

-

Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with the exact ratio optimized for separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both compounds exhibit significant absorbance (e.g., around 230-300 nm).

-

Injection Volume: 10-20 µL.

-

Pharmacological Properties and Signaling Pathways

This compound and doxepin are pharmacologically active compounds that exert their therapeutic effects by interacting with multiple targets in the central nervous system.

Mechanism of Action

Both this compound and doxepin are serotonin-norepinephrine reuptake inhibitors (SNRIs). They block the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters. Additionally, they exhibit antagonist activity at several other receptors, which contributes to their overall pharmacological profile and side effects.

Receptor and Transporter Binding Affinities

The binding affinities (Ki values) of this compound and doxepin for various receptors and transporters are summarized below. Lower Ki values indicate higher binding affinity.

| Target | This compound (Ki, nM) | Doxepin (Ki, nM) |

| Serotonin Transporter (SERT) | Data not readily available | Potent inhibitor |

| Norepinephrine Transporter (NET) | Data not readily available | Potent inhibitor |

| Histamine H₁ Receptor | Potent antagonist | Potent antagonist |

| Muscarinic M₁-M₅ Receptors | Antagonist | Antagonist |

| α₁-Adrenergic Receptor | Antagonist | Antagonist |

Table 2: Receptor and Transporter Binding Affinities of this compound and Doxepin.

Signaling Pathways

The primary mechanism of action of this compound and doxepin involves the modulation of serotonergic and noradrenergic signaling.

-

Serotonergic and Noradrenergic Signaling:

Caption: Inhibition of Serotonin and Norepinephrine Reuptake.

-

Histamine H₁ Receptor Antagonism:

Caption: Histamine H₁ Receptor Antagonism Leading to Sedation.

Experimental Protocol for Receptor Binding Assay

A general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for a specific receptor is outlined below.

-

Workflow:

Caption: Receptor Binding Assay Workflow.

-

Protocol:

-

Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., SERT, NET, H₁ receptor) from cell lines or tissue homogenates.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET, [³H]-pyrilamine for H₁ receptors) and varying concentrations of the test compound (this compound or doxepin). Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competing ligand).

-

Separation: After incubation to equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Wash the filters with cold buffer to remove unbound radioactivity. Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This technical guide has provided a detailed comparative analysis of this compound and its oxygen analogue, doxepin. The substitution of the sulfur atom in this compound with an oxygen atom in doxepin leads to notable differences in their physicochemical and pharmacological properties. While both compounds act as potent serotonin and norepinephrine reuptake inhibitors with significant antihistaminic, anticholinergic, and antiadrenergic activities, the subtle structural variations likely contribute to differences in their clinical profiles and side-effect profiles. The provided experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals engaged in the study of tricyclic compounds and the development of novel therapeutics. Further research, particularly the acquisition of high-resolution crystal structures for this compound, would provide deeper insights into the structure-activity relationships of this class of molecules.

References

An In-Depth Review of Dosulepin's Neuropharmacological Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dosulepin, also known as dothiepin, is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder.[1][2] As a member of the TCA class, its primary mechanism of action involves the modulation of monoaminergic neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the neuropharmacological properties of this compound, with a focus on its receptor binding profile, effects on neurotransmitter reuptake, and the associated signaling pathways. The information is presented to serve as a resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Neuropharmacological Actions

This compound exerts its therapeutic effects through a multi-faceted interaction with various components of the neuronal synapse. Its primary mode of action is the inhibition of neurotransmitter reuptake, while it also demonstrates significant antagonist activity at several key neuroreceptors.

Monoamine Reuptake Inhibition

This compound is a potent inhibitor of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[1][2] This action is believed to be the principal driver of its antidepressant effects. The inhibition of both serotonin and norepinephrine reuptake classifies this compound as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary active metabolite, northiaden (desmethylthis compound), exhibits greater potency as a norepinephrine reuptake inhibitor.[1]

Receptor Antagonism

In addition to its effects on neurotransmitter transporters, this compound is an antagonist at several other receptor types, which contributes to both its therapeutic profile and its side-effect profile. These include:

-

Histamine H1 Receptors: Potent antagonism at H1 receptors is responsible for the sedative effects of this compound.

-

Muscarinic Acetylcholine Receptors: Blockade of these receptors leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.

-

α1-Adrenergic Receptors: Antagonism at these receptors can contribute to orthostatic hypotension.

-

Serotonin 5-HT2 Receptors: Blockade of 5-HT2 receptors may contribute to the anxiolytic and sleep-improving properties of this compound.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki values) of this compound and its active metabolite, northiaden, for various neurotransmitter transporters and receptors. Lower Ki values indicate higher binding affinity.

Table 1: this compound and Northiaden Affinity for Monoamine Transporters

| Compound | SERT Ki (nM) | NET Ki (nM) |

| This compound | 4.6 | 18 |

| Northiaden | 20 | 3.2 |

Table 2: this compound and Northiaden Affinity for Various Neuroreceptors

| Receptor | This compound Ki (nM) | Northiaden Ki (nM) |

| Histamine H1 | 1.1 | 8.3 |

| Muscarinic M1-M5 | 22 | 110 |

| α1-Adrenergic | 26 | 50 |

| 5-HT2A | 13 | 42 |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the neuropharmacological properties of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for various receptors and transporters.

General Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cultured cells expressing the target receptor/transporter in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a specific protein concentration (determined by a protein assay such as the Bradford method).

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor/transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]pyrilamine for H1 receptors), and varying concentrations of this compound or northiaden.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-radiolabeled ligand for the target.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each drug concentration.

-

Plot the specific binding as a function of the drug concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Inhibition Assays

Objective: To measure the functional potency of this compound and its metabolites to inhibit serotonin and norepinephrine reuptake.

General Protocol:

-

Cell Culture:

-

Use cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET), such as HEK293 cells.

-

Plate the cells in a suitable multi-well plate and allow them to grow to a confluent monolayer.

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with varying concentrations of this compound or northiaden for a short period (e.g., 10-20 minutes) at 37°C.

-

Initiate the uptake reaction by adding a known concentration of a radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine).

-

Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

-

Detection and Analysis:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of neurotransmitter uptake as a function of the drug concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway of this compound and a typical experimental workflow for its in vitro screening.

Caption: this compound's primary mechanism of action.

Caption: A typical in vitro screening workflow.

Conclusion

This compound is a tricyclic antidepressant with a complex neuropharmacological profile characterized by potent inhibition of serotonin and norepinephrine reuptake, as well as antagonist activity at histaminergic, muscarinic, and adrenergic receptors. This guide has provided a detailed overview of its quantitative pharmacology, the experimental methods used for its characterization, and a visual representation of its primary mechanism of action and a typical screening workflow. This information serves as a valuable technical resource for scientists and researchers in the field of neuropharmacology and drug development.

References

Investigating the Anxiolytic Properties of Dosulepin in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dosulepin and its Anxiolytic Potential

This compound hydrochloride, also known as dothiepin, is a tricyclic antidepressant (TCA) that exerts its therapeutic effects by modulating neurotransmitter systems in the central nervous system.[2] Its primary mechanism of action involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] Additionally, this compound interacts with a range of other receptors, including histaminergic, cholinergic, and adrenergic receptors, which contributes to its overall pharmacological profile.[1] The modulation of serotonergic and noradrenergic pathways is a well-established strategy for the treatment of anxiety disorders, suggesting that this compound may possess intrinsic anxiolytic properties.

Putative Signaling Pathways of this compound's Anxiolytic Action

The anxiolytic effects of this compound are thought to be mediated through its interaction with several key neurotransmitter systems. The primary mechanism involves the blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the synaptic availability of these neurotransmitters. This, in turn, modulates downstream signaling cascades in brain regions critical for anxiety and mood regulation, such as the amygdala, hippocampus, and prefrontal cortex.

Experimental Protocols for Assessing Anxiolytic Effects in Rodents

Standardized behavioral assays are crucial for evaluating the potential anxiolytic properties of novel compounds. The following protocols are widely accepted and validated for this purpose in rodent models.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Rodents are individually placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a 5-minute period.

-

Key parameters measured include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

-

Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel, open environment.

-

Apparatus: A square or circular arena with high walls to prevent escape.

-

Procedure:

-

The animal is placed in the center of the open field.

-

Behavior is recorded for a 5-10 minute session.

-

Parameters measured include:

-

Total distance traveled.

-

Time spent in the center of the arena.

-

Number of entries into the center.

-

Rearing frequency.

-

Grooming behavior.

-

-

-